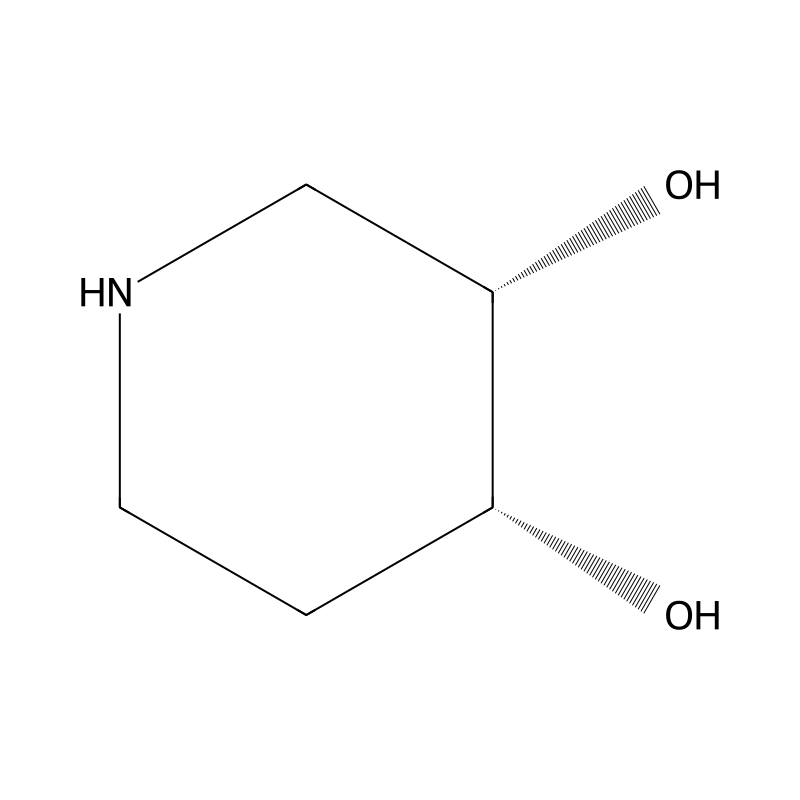(3S,4R)-Piperidine-3,4-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Medicinal Chemistry:
- Drug Discovery: Piperidine derivatives exhibit a wide range of biological activities, making them valuable scaffolds for drug discovery. Studies have shown their potential in developing medications for various conditions, including Alzheimer's disease, Parkinson's disease, and cancer [].
- Enzyme Inhibition: Certain piperidines can act as enzyme inhibitors, which can be beneficial in regulating various biological processes. For example, some piperidine derivatives have been explored for their potential to inhibit enzymes involved in neurodegenerative diseases [].
Organic Synthesis:
- Asymmetric Catalysis: Piperidines can be employed as chiral ligands in asymmetric catalysis, a technique used to synthesize enantiopure compounds with high selectivity. This is crucial in developing drugs and other products with specific spatial configurations [].
Material Science:
(3S,4R)-Piperidine-3,4-diol is a chiral compound characterized by its two hydroxyl groups located at the 3 and 4 positions of the piperidine ring. Its chemical formula is CHNO with a molecular weight of approximately 115.15 g/mol. The compound exhibits significant stereochemical properties due to its specific configuration, which plays a crucial role in its biological activity and synthetic applications. The structure of (3S,4R)-Piperidine-3,4-diol can be represented as follows:
textOH | H2N--C--C--OH | | CH2 CH2 | | CH2--N
- Reductive Amination: This reaction allows the conversion of the piperidine-3,4-diol into various amine derivatives by reacting it with carbonyl compounds in the presence of reducing agents.
- Oxidation: The hydroxyl groups can be oxidized to carbonyls or converted into other functional groups, enabling further synthetic transformations.
- Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters, which are useful in medicinal chemistry.
Research indicates that (3S,4R)-Piperidine-3,4-diol exhibits notable biological activities, particularly as an inhibitor of glycosidases. These enzymes play critical roles in carbohydrate metabolism, making this compound a candidate for drug development targeting metabolic disorders. Studies have highlighted its potential as an inhibitor of anaplastic lymphoma kinase, which is involved in various cancers .
Several methods have been developed for synthesizing (3S,4R)-Piperidine-3,4-diol:
- Chemoenzymatic Synthesis: Utilizing enzyme-catalyzed reactions to achieve high stereoselectivity and yield. This method often involves aldol reactions followed by reductive amination .
- Chemical Synthesis: Traditional organic synthesis approaches can also be employed, often starting from readily available piperidine derivatives and introducing hydroxyl groups through hydroboration or oxidation methods.
- Asymmetric Synthesis: Techniques that leverage chiral catalysts or reagents to ensure the formation of the desired stereoisomer during synthesis .
(3S,4R)-Piperidine-3,4-diol finds applications in:
- Pharmaceuticals: As an intermediate in the synthesis of glycosidase inhibitors and other therapeutic agents.
- Biochemical Research: To study enzyme mechanisms and carbohydrate metabolism.
- Chemical Synthesis: As a building block for more complex organic molecules.
Interaction studies involving (3S,4R)-Piperidine-3,4-diol have primarily focused on its role as an inhibitor of glycosidases. These studies reveal that the compound can effectively compete with natural substrates for enzyme binding sites, thereby inhibiting enzymatic activity. Such interactions are crucial for understanding its potential therapeutic applications and mechanisms of action in biological systems .
Several compounds share structural similarities with (3S,4R)-Piperidine-3,4-diol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| (3S,4R)-Pipecolic Acid | Yes | Contains a longer carbon chain; involved in neuropharmacology. |
| (3S,4R)-Pyrrolidine-3,4-diol | Yes | Exhibits different biological activities; potential use as an anti-cancer agent. |
| (3S,4R)-Isomer of 1-Deoxynojirimycin | Yes | Known for its potent glycosidase inhibition; used in diabetes treatment. |
The uniqueness of (3S,4R)-Piperidine-3,4-diol lies in its specific stereochemistry and its potential as a selective inhibitor for certain enzymes involved in carbohydrate metabolism. This makes it a valuable compound for both synthetic and therapeutic applications within medicinal chemistry and biochemistry contexts.








